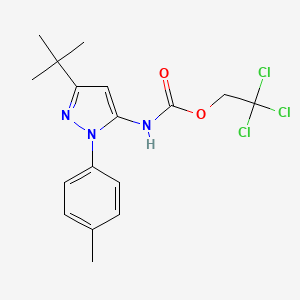
2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate
概要
説明
2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate, also known as TC-PTP, is a synthetic compound with a wide range of applications in scientific research and biochemistry. It is a highly selective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). It is used for studying the effects of AChE inhibition in a variety of biochemical and physiological processes, including learning and memory formation.
科学的研究の応用
Structural Characterization and Molecular Interactions
One of the primary scientific research applications of carbamate derivatives like 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate involves their structural characterization. These compounds have been synthesized and analyzed using techniques such as single crystal X-ray diffraction. The study by Das et al. (2016) focused on analyzing the nature of interactions and molecular environments of carbamate derivatives, revealing insights into hydrogen bonds and molecular electrostatic potential surface calculations (Das et al., 2016).
Synthesis and Antibacterial Activity
Carbamate derivatives have also been explored for their potential antibacterial properties. Research by Prasad (2021) involved synthesizing novel carbamate derivatives and evaluating their antibacterial activity. This research is significant for developing new antibacterial agents and understanding the structure-activity relationship of these compounds (Prasad, 2021).
Catalytic Applications and Polymerization
The catalytic applications of carbamate derivatives are another area of research interest. Studies have explored the use of these compounds as catalysts in various chemical reactions, including polymerization processes. For example, research by Matiwane et al. (2020) demonstrated the catalytic activity of zinc complexes with carbamate derivatives in the copolymerization of CO2 and cyclohexene oxide (Matiwane et al., 2020).
Synthesis and Herbicidal Activity
The synthesis and potential herbicidal activity of carbamate derivatives have been investigated. A study by Lee et al. (1989) focused on synthesizing carbamate compounds and testing their phytotoxicity on various plants. This research is valuable for developing new herbicides and understanding the impact of these compounds on different plant species (Lee, Hyun-Soo Park, & Jeung-Bea Kim, 1989).
特性
IUPAC Name |
2,2,2-trichloroethyl N-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl3N3O2/c1-11-5-7-12(8-6-11)23-14(9-13(22-23)16(2,3)4)21-15(24)25-10-17(18,19)20/h5-9H,10H2,1-4H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJIGWUIXVMATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433013 | |
| Record name | 2,2,2-Trichloroethyl [3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate | |
CAS RN |
317806-87-4 | |
| Record name | 2,2,2-Trichloroethyl [3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

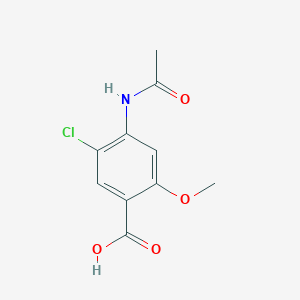
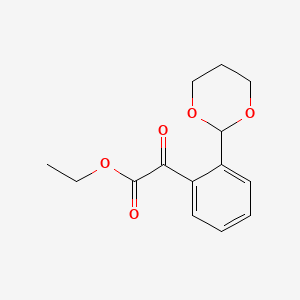

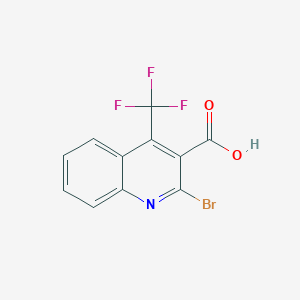
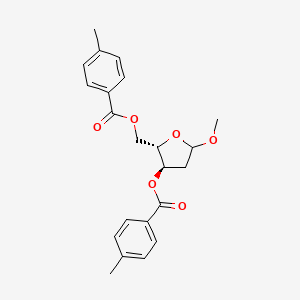
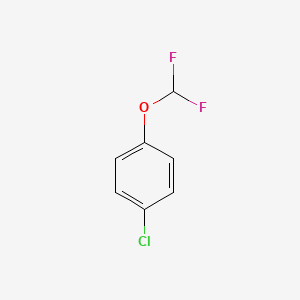
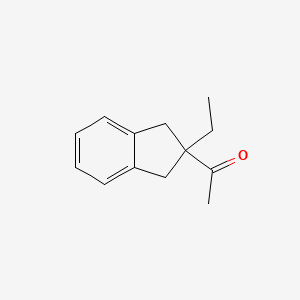
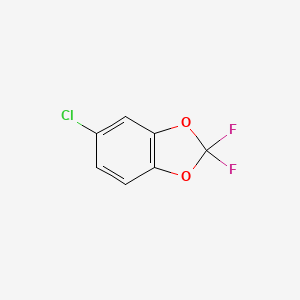
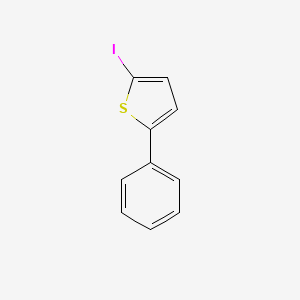
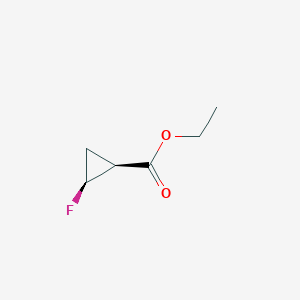
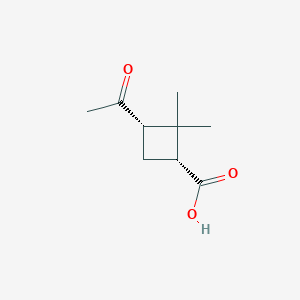
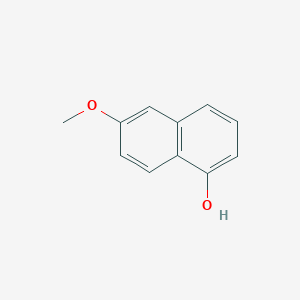
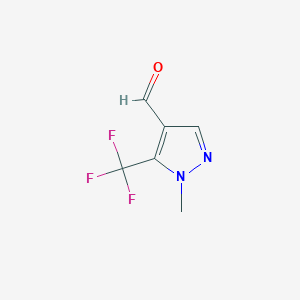
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1311682.png)